molecular formula C21H21F2N3O3 B10834542 1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea

1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea

Cat. No.: B10834542
M. Wt: 401.4 g/mol
InChI Key: UDVRSQKMFMPYID-UHFFFAOYSA-N
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Description

1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chromenyl group and a quinolinyl group, both of which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromenyl Intermediate: Starting with a suitable precursor, such as a substituted phenol, the chromenyl intermediate can be synthesized through cyclization reactions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Quinolinyl Intermediate: The quinolinyl intermediate can be synthesized from aniline derivatives through cyclization reactions.

    Coupling Reaction: The final step involves coupling the chromenyl and quinolinyl intermediates using a urea-forming reagent like phosgene or triphosgene under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving chromenyl and quinolinyl groups.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea involves its interaction with specific molecular targets. The chromenyl and quinolinyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
  • 1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-8-yl)urea

Uniqueness

The unique combination of chromenyl and quinolinyl groups, along with the presence of fluorine atoms, distinguishes 1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea from other similar compounds. This unique structure may confer specific biological activities and chemical properties.

Properties

Molecular Formula

C21H21F2N3O3

Molecular Weight

401.4 g/mol

IUPAC Name

1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea

InChI

InChI=1S/C21H21F2N3O3/c1-21(2)10-16(13-6-7-14(22)18(23)19(13)29-21)26-20(28)24-12-5-3-11-4-8-17(27)25-15(11)9-12/h3,5-7,9,16H,4,8,10H2,1-2H3,(H,25,27)(H2,24,26,28)

InChI Key

UDVRSQKMFMPYID-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C(=C(C=C2)F)F)NC(=O)NC3=CC4=C(CCC(=O)N4)C=C3)C

Origin of Product

United States

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